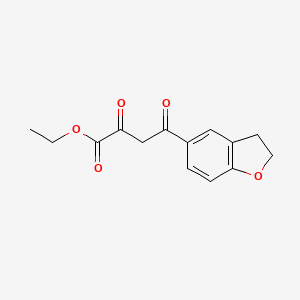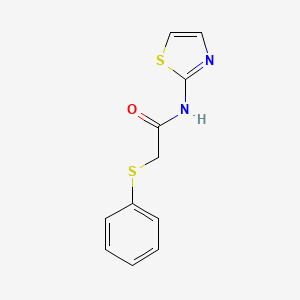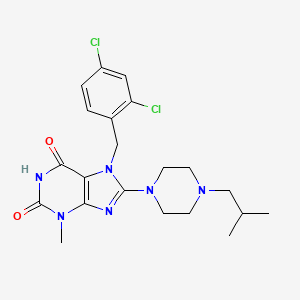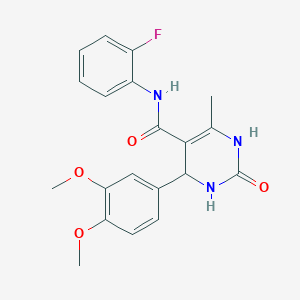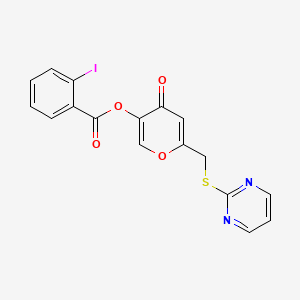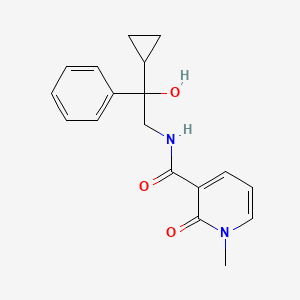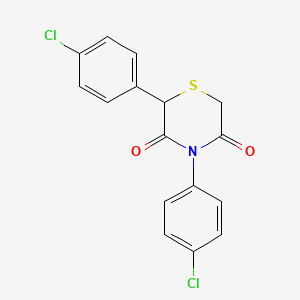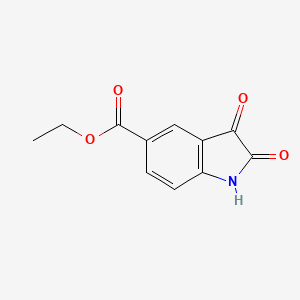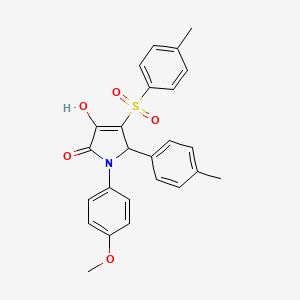
3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one, also known as HPP-893, is a synthetic compound that has shown promising results in scientific research applications. HPP-893 belongs to the class of pyrrolone compounds and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Crystal Formation and Structure :
- A study by Ogura et al. (2006) explored the synthesis of organic crystals with metallic luster using pyrroles similar to the chemical compound . The crystal structures of these compounds relate to their metallic color appearance (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Synthesis and Reactivity :
- Gein and Pastukhova (2020) investigated 3-hydroxy-3-pyrrolin-2-ones, closely related to the compound . They studied the synthesis of these compounds, highlighting their reactivity and potential for forming various condensed systems (Gein & Pastukhova, 2020).
Inhibition Properties :
- Rooney et al. (1983) studied a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, similar to the compound , for their inhibition properties against glycolic acid oxidase. They found that compounds with large lipophilic 4-substituents were potent inhibitors (Rooney et al., 1983).
Molecular Structure Analysis :
- A study by Mohammat et al. (2008) on a closely related compound, 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, revealed insights into its molecular structure, with an emphasis on the conformation of the pyrrolidin-2-one ring and intermolecular interactions (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).
Chemical Transformations :
- Bleile and Otto (2005) discussed the transformation of pyrrolo[3,4-a]carbazoles, which are structurally related to the compound , highlighting the various chemical reactions these compounds can undergo and their potential applications (Bleile & Otto, 2005).
Anion Binding Properties :
- Anzenbacher et al. (1999) researched calix[4]pyrroles, which are related to the compound , focusing on their anion binding properties. This study offers insights into the potential applications of similar compounds in anion recognition and sensing (Anzenbacher, Jursíková, Lynch, Gale, & Sessler, 1999).
Coordination Compounds and Complexes :
- Zhang, Rettig, and Orvig (1991) studied 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which share structural similarities with the compound . Their research focused on the formation of coordination compounds and their characterization, which is relevant for understanding the complexation behavior of similar compounds (Zhang, Rettig, & Orvig, 1991).
properties
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-4-8-18(9-5-16)22-24(32(29,30)21-14-6-17(2)7-15-21)23(27)25(28)26(22)19-10-12-20(31-3)13-11-19/h4-15,22,27H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXFUSVCZJVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)
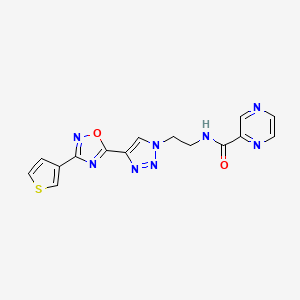
![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)
![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)
